molecular formula C13H22O7 B12937204 Triethyl 2-hydroxybutane-1,2,3-tricarboxylate

Triethyl 2-hydroxybutane-1,2,3-tricarboxylate

Cat. No.: B12937204
M. Wt: 290.31 g/mol
InChI Key: CVANUCQFCMTYLN-UHFFFAOYSA-N
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Description

Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is an organic compound that belongs to the class of tricarboxylic acids It is a derivative of 3-hydroxybutane-1,2,3-tricarboxylic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate typically involves the esterification of 3-hydroxybutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanolTriethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water\text{3-hydroxybutane-1,2,3-tricarboxylic acid} + 3 \text{ ethanol} \rightarrow \text{this compound} + 3 \text{ water} 3-hydroxybutane-1,2,3-tricarboxylic acid+3 ethanol→Triethyl 2-hydroxybutane-1,2,3-tricarboxylate+3 water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of a strong acid catalyst, such as sulfuric acid, is common to drive the esterification process to completion.

Chemical Reactions Analysis

Types of Reactions

Triethyl 2-hydroxybutane-1,2,3-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-oxo-3-hydroxybutane-1,2,3-tricarboxylate.

    Reduction: Triethyl 2-hydroxybutane-1,2,3-triol.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Triethyl 2-hydroxybutane-1,2,3-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Triethyl 2-hydroxybutane-1,2,3-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to other metabolites, influencing metabolic pathways. Its ester groups can undergo hydrolysis to release the active tricarboxylic acid, which can then participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.

    Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.

    Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.

Uniqueness

Triethyl 2-hydroxybutane-1,2,3-tricarboxylate is unique due to its ethyl ester groups, which impart different chemical properties compared to its non-esterified counterparts

Properties

Molecular Formula

C13H22O7

Molecular Weight

290.31 g/mol

IUPAC Name

triethyl 2-hydroxybutane-1,2,3-tricarboxylate

InChI

InChI=1S/C13H22O7/c1-5-18-10(14)8-13(17,12(16)20-7-3)9(4)11(15)19-6-2/h9,17H,5-8H2,1-4H3

InChI Key

CVANUCQFCMTYLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C)C(=O)OCC)(C(=O)OCC)O

Origin of Product

United States

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